![molecular formula C26H19FN4O5 B2502045 N-(4-乙酰氨基苯基)-2-(3-(4-氟苯基)-2,4-二氧代-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)乙酰胺 CAS No. 877657-72-2](/img/no-structure.png)

N-(4-乙酰氨基苯基)-2-(3-(4-氟苯基)-2,4-二氧代-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

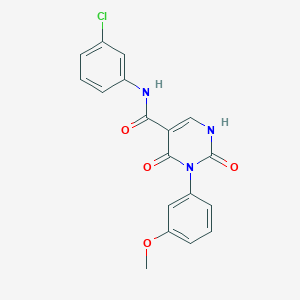

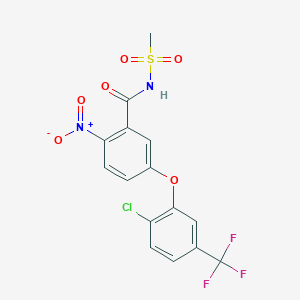

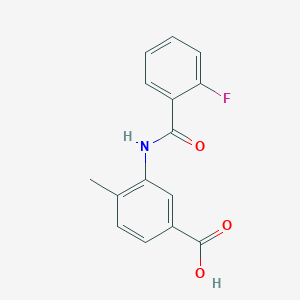

The synthesis of related compounds involves multi-step processes that typically start from commercially available substrates. For instance, the preparation of pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, was achieved in six steps starting from methyl 4-iodobenzoate . The synthesis included key transformations such as Sonogashira couplings and subsequent fluorination steps. This suggests that the synthesis of N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide might also involve similar coupling reactions and careful selection of fluorination techniques to introduce the fluorophenyl group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. In the case of thiazolyl N-benzyl-substituted acetamide derivatives, the presence of a thiazole ring and N-benzyl substitution was found to be significant for Src kinase inhibitory activities . Although the compound of interest contains a benzofuro[3,2-d]pyrimidin ring instead of a thiazole, the importance of the aromatic systems and the positioning of substituents like the fluorophenyl group can be inferred to play a role in the compound's activity and binding affinity.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives often include modifications at the acetamide moiety or the aromatic rings. For example, the synthesis of thiazolyl derivatives involved the evaluation of different N-benzyl substitutions, which affected the inhibitory activities of the compounds . Similarly, modifications in the fluoroalkynyl side chain length in pyrazolopyrimidine acetamides influenced their affinity and selectivity towards the TSPO 18kDa . These findings suggest that chemical modifications in N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide could be explored to fine-tune its properties.

Physical and Chemical Properties Analysis

The physical and chemical properties such as lipophilicity and metabolic stability are important for the pharmacokinetic profile of a compound. The analogues of DPA-714 showed increased lipophilicity with the lengthening of the fluoroalkynyl side chain . This indicates that the physical properties of N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide could be influenced by the nature of its side chains and substituents. Additionally, the absence of defluorinated metabolites in the novel analogues suggests that the compound might also exhibit metabolic stability, which is advantageous for its potential use as a pharmaceutical agent .

科学研究应用

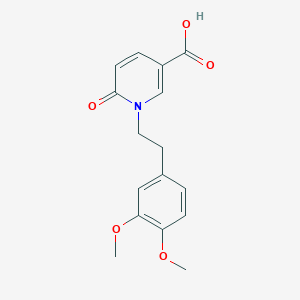

影像放射合成

一项应用涉及放射合成衍生物,如 DPA-714,用作选择性放射性配体,用于通过正电子发射断层扫描 (PET) 对转运蛋白 (18 kDa) 进行影像。这种影像技术有助于研究神经炎症和神经退行性过程的潜在早期生物标志物 (Dollé 等人,2008 年)。

抗癌活性

对该化合物衍生物的研究也显示出潜在的抗癌活性。例如,某些 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物对各种癌细胞系表现出明显的癌细胞生长抑制,表明该化合物与开发新的抗癌剂相关 (Al-Sanea 等人,2020 年)。

激酶抑制和抗癌活性

另一项研究探讨了噻唑基 N-苄基取代的乙酰胺衍生物的 Src 激酶抑制和抗癌活性。这些衍生物已显示出抑制各种人类癌细胞系中细胞增殖的希望,突出了其潜在的治疗应用 (Fallah-Tafti 等人,2011 年)。

神经炎症影像

一系列与该化合物密切相关的新型吡唑并[1,5-a]嘧啶被合成并评估了其与转运蛋白 18 kDa (TSPO) 结合的潜力。这项研究旨在为神经炎症开发新的影像剂,这是了解各种神经系统疾病的关键研究领域 (Damont 等人,2015 年)。

抗肺癌活性

对氟取代化合物的研究已发现具有显着抗肺癌活性的新型衍生物。这些化合物已针对几种人类癌细胞系进行了测试,显示出它们作为抗癌剂的潜力 (Hammam 等人,2005 年)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetamidophenol with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to yield the final product.", "Starting Materials": [ "4-acetamidophenol", "4-fluorobenzaldehyde", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Acetylation of 4-acetamidophenol with acetic anhydride and sodium acetate in the presence of hydrochloric acid to yield N-(4-acetamidophenyl)acetamide.", "Step 2: Condensation of N-(4-acetamidophenyl)acetamide with 4-fluorobenzaldehyde in ethanol in the presence of sodium hydroxide to form the intermediate N-(4-acetamidophenyl)-2-(4-fluorophenyl)acetamide.", "Step 3: Cyclization of the intermediate with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione in ethanol to yield N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 4: Purification of the final product by recrystallization from diethyl ether and water." ] } | |

CAS 编号 |

877657-72-2 |

产品名称 |

N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |

分子式 |

C26H19FN4O5 |

分子量 |

486.459 |

IUPAC 名称 |

N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C26H19FN4O5/c1-15(32)28-17-8-10-18(11-9-17)29-22(33)14-30-23-20-4-2-3-5-21(20)36-24(23)25(34)31(26(30)35)19-12-6-16(27)7-13-19/h2-13H,14H2,1H3,(H,28,32)(H,29,33) |

InChI 键 |

GAOOKVULIPZGHB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)